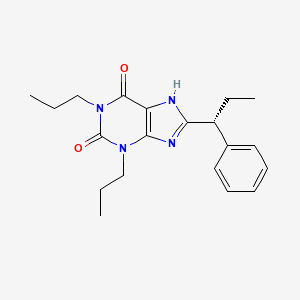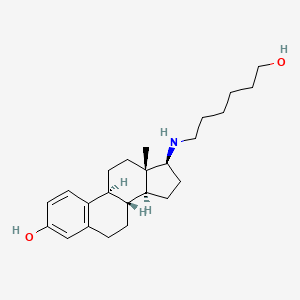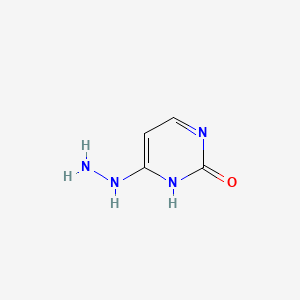
Stercuronium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stercuronium iodide is an aminosteroid neuromuscular blocking agent that was never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor and is also reported to be an acetylcholinesterase inhibitor . This compound has been studied for its potential use as a muscle relaxant in various medical applications.
Preparation Methods
Stercuronium iodide can be synthesized through a series of chemical reactions involving the modification of a steroid nucleus.
Chemical Reactions Analysis
Stercuronium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound iodide can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of neuromuscular blocking agents.
Biology: The compound is used in research to understand the mechanisms of neuromuscular transmission and the role of nicotinic acetylcholine receptors.
Mechanism of Action
Stercuronium iodide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This action blocks the signaling of acetylcholine, leading to muscle relaxation. Additionally, this compound iodide inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, further enhancing its neuromuscular blocking effects .
Comparison with Similar Compounds
Stercuronium iodide is part of a group of aminosteroid neuromuscular blocking agents. Similar compounds include:
Pancuronium bromide: Another aminosteroid neuromuscular blocker with a similar mechanism of action but different pharmacokinetic properties.
Rocuronium bromide: Known for its rapid onset and intermediate duration of action, rocuronium bromide is widely used in clinical settings.
Vecuronium bromide: Similar to rocuronium, vecuronium bromide is used for muscle relaxation during surgery.
This compound iodide is unique due to its specific structural modifications and its dual role as both a nicotinic acetylcholine receptor antagonist and an acetylcholinesterase inhibitor .
Properties
CAS No. |
734477-69-1 |
|---|---|
Molecular Formula |
C26H43N2+ |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
ethyl-dimethyl-[(1R,2S,5S,6S,9R,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-yl]azanium |
InChI |
InChI=1S/C26H43N2/c1-7-28(5,6)20-12-14-25(3)19(16-20)8-9-21-23(25)13-15-26-17-27(4)18(2)22(26)10-11-24(21)26/h8-9,16,18,20-24H,7,10-15,17H2,1-6H3/q+1/t18-,20-,21+,22+,23-,24-,25-,26-/m0/s1 |
InChI Key |
GGXDVUAOXCBCBN-HJZGYWQISA-N |
SMILES |
CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C |
Isomeric SMILES |
CC[N+](C)(C)[C@H]1CC[C@@]2([C@H]3CC[C@]45CN([C@H]([C@H]4CC[C@H]5[C@@H]3C=CC2=C1)C)C)C |
Canonical SMILES |
CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C |
Synonyms |
N-ethyl-N-(cona-4,6-diene-3 beta-yl)dimethylammonium iodide stercuronium stercuronium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]](/img/structure/B1201402.png)
